molecular formula C26H37Cl2NO5 B13438871 (R)-4-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(ethoxymethyl)phenol

(R)-4-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(ethoxymethyl)phenol

Cat. No.: B13438871
M. Wt: 514.5 g/mol
InChI Key: XRZCRLCLRMKGDM-SANMLTNESA-N
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Description

(R)-4-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(ethoxymethyl)phenol is a chiral β2-adrenoceptor (β2-AR) agonist research compound. Its primary research value lies in the study of G protein-coupled receptor (GPCR) signaling, specifically the pathways and physiological responses mediated by the β2-adrenoceptor. The compound's mechanism of action involves selective binding and activation of the β2-AR, which triggers the canonical Gs protein-mediated cascade, leading to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent protein kinase A (PKA) activation. This makes it a valuable tool for investigating bronchial smooth muscle relaxation, cardiac function, and metabolic processes. The sophisticated molecular design, featuring a (R)-enantiomer-specific 1-hydroxyethyl group critical for receptor selectivity and a lipophilic dichlorobenzyl ether moiety, is intended to enhance receptor binding affinity and pharmacokinetic properties. Researchers utilize this compound in in vitro and ex vivo assays to probe adrenergic signaling mechanisms, study receptor desensitization, and evaluate the therapeutic potential of novel β2-AR agonists. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C26H37Cl2NO5

Molecular Weight

514.5 g/mol

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(ethoxymethyl)phenol

InChI

InChI=1S/C26H37Cl2NO5/c1-2-32-18-21-16-20(10-11-25(21)30)26(31)17-29-12-5-3-4-6-13-33-14-15-34-19-22-23(27)8-7-9-24(22)28/h7-11,16,26,29-31H,2-6,12-15,17-19H2,1H3/t26-/m0/s1

InChI Key

XRZCRLCLRMKGDM-SANMLTNESA-N

Isomeric SMILES

CCOCC1=C(C=CC(=C1)[C@H](CNCCCCCCOCCOCC2=C(C=CC=C2Cl)Cl)O)O

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(CNCCCCCCOCCOCC2=C(C=CC=C2Cl)Cl)O)O

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Strategy

The synthesis generally follows a modular approach:

  • Step A : Construction of the phenolic core with appropriate functional groups.
  • Step B : Introduction of the (R)-stereochemistry via chiral auxiliaries or asymmetric catalysis.
  • Step C : Attachment of the amino-ethyl side chain.
  • Step D : Alkylation with the dichlorobenzyl oxyethoxy hexyl precursor.
  • Step E : Final deprotection and purification steps to obtain the target compound.

The key challenges involve maintaining stereochemical integrity, controlling regioselectivity during substitutions, and optimizing yields.

Preparation of the Phenolic Core

The core structure, 2-(ethoxymethyl)phenol , can be synthesized via:

  • Phenol alkylation : Alkylation of phenol with ethoxymethyl chloride or via formaldehyde-based methods.
  • Protection strategies : Use of protecting groups to prevent undesired reactions during subsequent steps.

Key reagents :

  • Ethoxymethyl chloride or ethoxymethyl alcohol derivatives.
  • Phenol derivatives.

Formation of the Side Chain with Hexyl and Dichlorobenzyloxy Substituents

The side chain, 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl , is assembled via:

  • Step 1 : Synthesis of the dichlorobenzyl oxy-ethoxy fragment, typically starting from 2,6-dichlorobenzyl alcohol derivatives.
  • Step 2 : Alkylation of a suitable amino or hydroxyl precursor with this fragment, often using Williamson ether synthesis or nucleophilic substitution under basic conditions.

Reaction conditions :

  • Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate ether formation.
  • Organic solvents like acetonitrile or tetrahydrofuran (THF).

Impurities control :

  • Ensuring less than 0.15% dihalo alkane impurities, as per patent WO2014041565A2, is critical for pharmaceutical purity.

Coupling of the Phenolic and Side Chain

The coupling step involves nucleophilic substitution:

  • Using a suitable base such as potassium tert-butoxide to deprotonate phenolic hydroxyl groups.
  • Reacting with the halogenated hexyl derivative to form the ether linkage.

Reaction parameters :

  • Solvent: Acetonitrile or dimethylformamide (DMF).
  • Temperature: 55–70°C to optimize reaction rate and selectivity.

Introduction of the Amino Group

The amino functionality is introduced via:

  • Amine alkylation : Nucleophilic substitution with the amino group on the hexyl chain.
  • Chiral induction : Use of chiral auxiliaries or reagents to ensure the correct (R)-configuration.

Patent WO2021033198A1 emphasizes the use of chiral oxazolidinone intermediates, which are reacted with halogenated precursors under controlled conditions to obtain high stereoselectivity.

Deprotection and Final Purification

The final steps involve:

  • Deprotection : Acidic conditions (e.g., HCl in acetone) to remove protecting groups without racemization.
  • Purification : Techniques such as column chromatography, recrystallization, or preparative HPLC to achieve pharmaceutical-grade purity (>99.8%).

Data Tables and Reaction Conditions

Step Reaction Description Reagents Solvent Temperature Purity/Notes
1 Phenol alkylation Ethoxymethyl chloride Dichloromethane RT to 50°C Phenolic core synthesis
2 Chiral auxiliary attachment (e.g., oxazolidinone) Toluene 50–70°C Enantiomeric excess >99%
3 Ether formation Potassium tert-butoxide Acetonitrile 55–70°C Controlled impurities
4 Amino group introduction Nucleophilic substitution DMF 60°C Stereoselective
5 Deprotection HCl in acetone RT Room temperature High purity

Research and Validation

Recent patents and literature confirm the efficiency of using:

The synthesis routes are optimized for high yield, stereochemical purity, and minimal impurities, aligning with regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets may make it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-4-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(ethoxymethyl)phenol would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (CAS: 957997-33-0)

  • Key Difference: The absence of an ethoxymethyl group (replaced by hydroxymethyl at the phenolic 2-position).
  • Impact: Reduced lipophilicity (calculated logP: ~2.1 vs.
  • Synthesis : Both compounds share a common intermediate, but the hydroxymethyl variant requires additional protective group strategies during synthesis .

(R)-4-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol triphenylacetate

  • Key Difference : Esterification of the hydroxymethyl group with triphenylacetic acid.
  • Impact : Increased molecular weight (MW: ~730 g/mol) and lipophilicity (logP: ~5.8), suggesting prodrug characteristics for sustained release .
  • Applications : Used in long-acting inhalable formulations, where ester hydrolysis in vivo regenerates the active hydroxymethyl form .

2,6-Dimethoxy-4-{[(2-methylcyclohexyl)amino]methyl}phenol (CAS: 8050-67-7)

  • Key Differences: Substituents: Dimethoxy groups at the 2- and 6-positions instead of ethoxymethyl/hydroxymethyl. Amino Chain: Shorter, branched 2-methylcyclohexylamine chain lacking the ethoxyethoxy-hexyl spacer.
  • Impact : Lower molecular weight (279.37 g/mol) and reduced β-agonist activity due to diminished receptor affinity from altered substitution patterns .

7-[[2,3-Difluoro-4-[2-[2-[[(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethoxy]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (Patent Example 427)

  • Key Differences: Core Structure: A diazaspirodecene-carboxamide scaffold instead of a phenolic core. Substituents: Fluorinated aryl groups and a polyhydroxyhexanoyl chain.
  • Impact : Designed for kinase inhibition rather than β-agonist activity, highlighting structural versatility in medicinal chemistry .

Structural and Functional Analysis Table

Compound Name Molecular Formula MW (g/mol) Key Substituents logP Primary Application
Target Compound (CAS: 957997-33-0) C24H33Cl2NO5 486.43 Ethoxymethyl, dichlorobenzyl ether ~3.2 Long-acting β-agonist
Hydroxymethyl Analog (CAS: 957997-33-0) C23H31Cl2NO5 472.41 Hydroxymethyl, dichlorobenzyl ether ~2.1 Intermediate for prodrugs
Triphenylacetate Prodrug C42H41Cl2NO7 ~730 Triphenylacetyl ester ~5.8 Sustained-release formulation
2,6-Dimethoxy-4-aminomethylphenol C16H25NO3 279.37 Dimethoxy, methylcyclohexylamine ~1.5 Experimental β-agonist
Patent Example 427 (EP 4 374 877 A2) C42H42F6N6O8 896.82 Diazaspirodecene, fluorinated aryl ~4.5 Kinase inhibitor

Research Findings and Implications

  • Lipophilicity and Bioavailability : The ethoxymethyl group in the target compound enhances logP by ~1.1 compared to its hydroxymethyl analog, favoring pulmonary absorption in inhalable therapies .
  • Metabolic Stability: The dichlorobenzyl ether and ethoxyethoxy spacer reduce oxidative metabolism, extending half-life over non-halogenated analogs .
  • Prodrug Strategy : Triphenylacetate esterification masks polar groups, enabling depot formulations with gradual hydrolysis in target tissues .

Biological Activity

The compound (R)-4-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(ethoxymethyl)phenol , also known by its CAS Number 1582675-85-1 , is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C26H37Cl2NO5
  • Molecular Weight : 514.482 g/mol

Structural Features

The compound features a phenolic structure with multiple functional groups, including:

  • A dichlorobenzyl ether moiety.
  • An ethoxy group.
  • An amino group linked to a hydroxyethyl side chain.

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of phenolic hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary studies have indicated that similar compounds with chlorinated aromatic structures possess antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
2,6-Dichlorobenzyl AlcoholAntimicrobial
Ethoxy-substituted PhenolsAntioxidant
Aminoalkyl PhenolsAnti-inflammatory

Case Studies

  • Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry examined the antioxidant capacity of phenolic compounds similar to this compound. Results indicated significant radical scavenging activity in vitro.
  • Antimicrobial Efficacy : Research conducted by a team at the University of Toronto evaluated the antimicrobial properties of chlorinated phenolic compounds. The findings showed that such compounds exhibited activity against Gram-positive bacteria, suggesting potential therapeutic applications for this compound.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions starting with halogenated intermediates (e.g., 2,6-dichlorobenzyl derivatives) and sequential functionalization. Key steps include:

  • Etherification : Introducing the ethoxyethoxyhexyl chain via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base) .
  • Aminoalkylation : Coupling the amine-containing side chain through reductive amination, requiring controlled pH and temperature to avoid side reactions .
  • Stereochemical control : Chiral resolution or asymmetric synthesis ensures the (R)-configuration at the hydroxyethyl group, critical for activity .
    Optimization : Yield improvements (60–75%) are achieved by optimizing solvent polarity (e.g., DMF vs. THF) and reaction time (24–48 hrs) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ethoxymethyl group (δ 3.5–4.0 ppm) and dichlorobenzyl moiety (δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the hexyl chain .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 774.8) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, though crystal growth requires slow evaporation from ethanol/water mixtures .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorobenzyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ethoxymethyl moiety .
  • Short-term Stability : Solutions in DMSO remain stable for ≤7 days at 4°C; freeze-dried powders retain >90% purity for 6 months .

Advanced Research Questions

Q. How can experiments elucidate the compound’s mechanism in modulating cellular pathways?

Methodological Answer:

  • Receptor Binding Assays : Use surface plasmon resonance (SPR) or radioligand displacement to measure affinity for β-adrenergic receptors (hypothesized target) .
  • Pathway Analysis : CRISPR-Cas9 knockout models or siRNA silencing of candidate receptors (e.g., GPCRs) paired with transcriptomic profiling (RNA-seq) identifies downstream targets .
  • Kinetic Studies : Stopped-flow fluorescence quantifies activation/inhibition rates of secondary messengers (e.g., cAMP) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Batch Variability : Compare enantiomeric purity (HPLC with chiral columns) across studies; ≥98% purity is critical for reproducible IC₅₀ values .
  • Cell Line Differences : Standardize assays using HEK-293T cells transfected with uniform receptor expression vectors .
  • Meta-analysis : Apply multivariate regression to isolate confounding variables (e.g., serum concentration in cell media) .

Q. What computational methods predict environmental fate and degradation pathways?

Methodological Answer:

  • QSAR Modeling : Predict biodegradability using EPI Suite’s BioWin module, focusing on ethoxy and dichlorobenzyl groups as recalcitrance hotspots .
  • Molecular Dynamics (MD) : Simulate hydrolysis rates in aqueous environments (e.g., pH 7.4 vs. 9.0) to identify labile bonds .
  • Ecotoxicity Profiling : Use TEST software (EPA) to estimate LC₅₀ for aquatic organisms, guiding disposal protocols .

Q. How does stereochemistry influence pharmacological activity, and how is enantiomeric purity validated?

Methodological Answer:

  • Stereochemical Impact : The (R)-configuration enhances receptor binding by ~20-fold compared to (S)-enantiomers, as shown in docking studies (AutoDock Vina) .
  • Validation Methods :
    • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
    • Optical Rotation : [α]²⁵D = +15.6° (c = 1, MeOH) confirms enantiopurity .

Q. What advanced techniques study in vitro metabolic pathways?

Methodological Answer:

  • Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor identify phase I metabolites (LC-MS/MS) .
  • CYP450 Inhibition : Fluorescent probe assays (e.g., CYP3A4) assess drug-drug interaction risks .
  • Stable Isotope Tracing : ¹³C-labeled compound tracks metabolic incorporation into cellular lipids .

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